molecular formula C22H22N4O3S B2791300 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile CAS No. 844824-56-2

2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile

Cat. No. B2791300
CAS RN: 844824-56-2
M. Wt: 422.5
InChI Key: CRSUXYCHOBWEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies due to its promising anti-cancer properties.

Mechanism of Action

2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile works by activating the STING (Stimulator of Interferon Genes) pathway, which is an important part of the innate immune system. This pathway is activated when 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile binds to a protein called STING, which then triggers the production of interferons and other cytokines. These cytokines can then activate immune cells, such as T cells and natural killer cells, which can target and destroy cancer cells.
Biochemical and Physiological Effects:
2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has been shown to have several biochemical and physiological effects. It can induce the production of cytokines, such as interferons, which can activate the immune system. 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile can also cause vasodilation, which can lead to increased blood flow to tumors and enhance the delivery of chemotherapy drugs. Additionally, 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile can cause apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied for its anti-cancer properties. However, 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile also has some limitations. It can be difficult to work with due to its low solubility in water, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile. One area of interest is the development of new analogs of 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile that may have improved anti-cancer properties. Another area of research is the combination of 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, more research is needed to fully understand the mechanism of action of 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile and its potential side effects.

Synthesis Methods

The synthesis of 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile involves several steps, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-amino-3-chloroquinoxaline, followed by the addition of morpholine and acetonitrile. The final product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including melanoma, lung cancer, and colon cancer. 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile works by activating the immune system and inducing the production of cytokines, which can lead to the destruction of cancer cells.

properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-7-8-16(2)19(13-15)30(27,28)20(14-23)21-22(26-9-11-29-12-10-26)25-18-6-4-3-5-17(18)24-21/h3-8,13,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSUXYCHOBWEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile

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